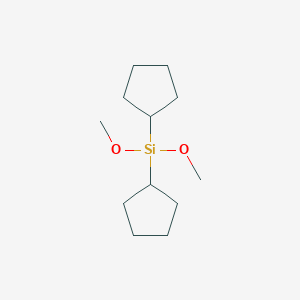
Dicyclopentyl(dimethoxy)silane
Overview
Description
Dicyclopentyl(dimethoxy)silane (DCPDMS) is an organosilicon compound that has become a widely used reagent in the synthesis of organic compounds. It is used as a reagent in a variety of synthetic methods, including the synthesis of organosilicon compounds, organometallic compounds, and polymers. The structure of DCPDMS is composed of two cyclopentyl groups connected to a dimethoxy group, which is attached to a silicon atom. The cyclopentyl groups are formed by the condensation of two cyclopentene molecules. DCPDMS is a colorless liquid at room temperature, and its boiling point is around 155°C.
Scientific Research Applications
Surface Modification
- Silane coupling agents like dicyclopentyl(dimethoxy)silane have been used for surface modification of materials. For example, its derivatives were employed for the surface modification of glass plates, enhancing properties like water and oleic acid contact angles, indicating significant modification ability (Yoshino et al., 1993).
Polymerization Catalysts
- This compound has been used as an external electron donor in propylene polymerization, influencing the polymerization activity and the isotacticity of polypropylene. Studies found that certain combinations of this compound with other agents can improve polymer properties (Beijing, 2014).
Material Properties Enhancement
- Research has shown that silane coupling agents, including variants of this compound, can improve the thermal stability and flame retardancy of materials like polypropylene (Li et al., 2005).
Interfacial Strength Improvement
- In the context of composite materials, this compound and its related compounds have been used to enhance the interfacial shear strength in basalt fiber-epoxy systems (Park & Subramanian, 1991).
Chemical Synthesis
- This silane has been involved in the synthesis of novel organic compounds, such as in the preparation of siloxacyclopentene containing 1,3-dienes via intramolecular hydrosilylation of alkyne functional groups (Pidaparthi & Welker, 2007).
Battery Technology
- Variants of this compound have been investigated as additives in lithium-ion battery electrolytes, showing potential in enhancing performance and stability (Xia et al., 2008).
Corrosion Protection
- Silane-based coatings, including those derived from this compound, have been used to enhance corrosion resistance and adhesion properties in various applications (Parhizkar et al., 2018).
Effects on Cement Hydration
- The effects of silanes, including this compound, on cement hydration and mechanical properties have been studied, showing their potential in construction materials (Feng et al., 2016).
Safety and Hazards
Dicyclopentyl(dimethoxy)silane may cause skin irritation and serious eye damage . It is very toxic to aquatic life with long-lasting effects . In case of skin contact, it is advised to wash with plenty of water and get medical advice if skin irritation occurs . If it gets in the eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing, and immediately call a poison center or doctor .
Mechanism of Action
Target of Action
The primary target of Dicyclopentyldimethoxysilane is the Ziegler-Natta catalysts . These catalysts are used in the polymerization of olefins, particularly in the production of polypropylene .
Mode of Action
Dicyclopentyldimethoxysilane acts as an external donor in the presence of Ziegler-Natta catalysts . It interacts with these catalysts to regulate the tacticity distribution and molecular weight distribution of polypropylene . The compound shows stronger effects than other silane type external donors .
Biochemical Pathways
The compound affects the polymerization process of propylene . It influences the tacticity distribution and molecular weight distribution of polypropylene, leading to changes in the polymer’s properties .
Result of Action
The action of Dicyclopentyldimethoxysilane results in the production of polypropylene with both higher isotacticity index, lower molecular weight, or narrower molecular weight distribution . This means that the compound can effectively control the properties of the resulting polymer, making it more suitable for specific applications .
Action Environment
The action of Dicyclopentyldimethoxysilane can be influenced by various environmental factors. For instance, the presence of hydrogen can affect the compound’s interaction with Ziegler-Natta catalysts . Additionally, the use of composite external donors can further increase the catalytic activity and isotacticity of polypropylene .
properties
IUPAC Name |
dicyclopentyl(dimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYDYZLEAQGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCC1)(C2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888929 | |
| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
126990-35-0 | |
| Record name | Dicyclopentyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126990-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126990350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopentyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentane,1,1'-(dimethoxysilylene)bis- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






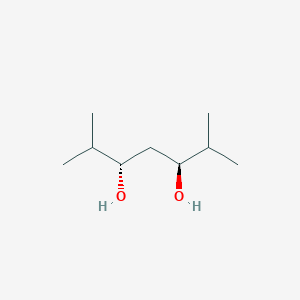
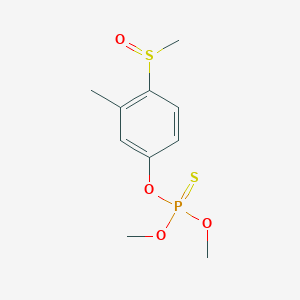

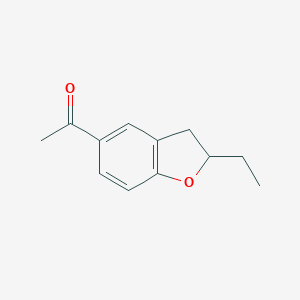


![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
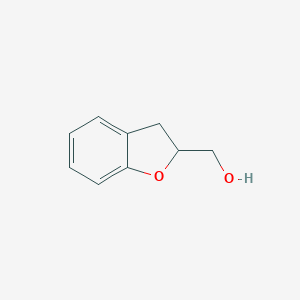
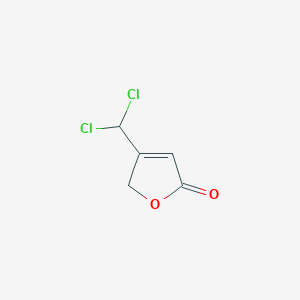

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)